molecular formula C12H9BF4N3S- B12674566 3,7-Diaminophenothiazin-5-ium tetrafluoroborate CAS No. 84145-78-8

3,7-Diaminophenothiazin-5-ium tetrafluoroborate

Cat. No.: B12674566
CAS No.: 84145-78-8
M. Wt: 314.09 g/mol
InChI Key: WXWSLUWVVKMKOB-UHFFFAOYSA-N
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Description

(7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate is a chemical compound with the molecular formula C12H10BF4N3S. It is also known by its IUPAC name, 3,7-diamino-5λ⁴-phenothiazin-5-ylium tetrafluoroborate . This compound is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and industry.

Preparation Methods

The synthesis of (7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 3,7-diaminophenothiazine with tetrafluoroboric acid to yield the desired product . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Chemical Reactions Analysis

(7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

(7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate is similar to other phenothiazine derivatives, such as thionine and methylene blue. it is unique in its specific staining properties and its ability to mediate electron transfer in microbial fuel cells . Other similar compounds include:

These compounds share similar structures but differ in their specific applications and properties.

Properties

CAS No.

84145-78-8

Molecular Formula

C12H9BF4N3S-

Molecular Weight

314.09 g/mol

IUPAC Name

7-iminophenothiazin-3-amine;tetrafluoroborate

InChI

InChI=1S/C12H9N3S.BF4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3,4)5/h1-6,13H,14H2;/q;-1

InChI Key

WXWSLUWVVKMKOB-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC2=C(C=C1N)SC3=CC(=N)C=CC3=N2

Origin of Product

United States

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